molecular formula C6H6BrNS B1378344 4-Bromo-3-(methylsulfanyl)pyridine CAS No. 1394291-44-1

4-Bromo-3-(methylsulfanyl)pyridine

Cat. No.: B1378344
CAS No.: 1394291-44-1
M. Wt: 204.09 g/mol
InChI Key: ZSPKHJAEZMLISU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a class of organic compounds that feature a pyridine ring substituted with one or more halogen atoms. sigmaaldrich.com These compounds are of significant interest in synthetic chemistry due to their versatile reactivity. sigmaaldrich.comeurekalert.org The presence of halogen atoms on the electron-deficient pyridine ring creates sites for various chemical transformations, making them valuable starting materials for the synthesis of more complex molecules. eurekalert.orgnsf.gov Specifically, the carbon-halogen bond in these compounds serves as a key functional group that can be readily modified through reactions like nucleophilic substitution and cross-coupling, enabling the introduction of diverse substituents onto the pyridine core. sigmaaldrich.comnih.gov This reactivity profile has established halogenated pyridines as crucial building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. sigmaaldrich.comnsf.govnih.gov

Significance as a Versatile Synthetic Precursor in Heterocyclic Synthesis

Among the vast array of halogenated pyridines, 4-Bromo-3-(methylsulfanyl)pyridine stands out as a particularly useful and versatile synthetic precursor. Its structure, featuring a bromine atom at the 4-position and a methylsulfanyl group at the 3-position, offers multiple reaction sites for strategic chemical modifications. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. Simultaneously, the methylsulfanyl group can be oxidized to a sulfoxide (B87167) or sulfone, which can then act as a leaving group in nucleophilic aromatic substitution reactions. This dual reactivity allows for a stepwise and controlled functionalization of the pyridine ring, making it a highly valuable intermediate in the synthesis of complex heterocyclic systems.

The strategic placement of the bromo and methylsulfanyl groups allows for regioselective transformations, a critical aspect in the synthesis of specifically substituted pyridines. This level of control is often difficult to achieve with other synthetic methods. Consequently, this compound has been employed in the synthesis of a wide range of heterocyclic compounds with potential applications in various fields of chemical research.

Overview of Contemporary Research Trajectories and Identified Knowledge Gaps

Current research involving this compound is largely focused on its application as a key intermediate in the synthesis of novel bioactive molecules and functional materials. Medicinal chemists are exploring its use in the development of new therapeutic agents by incorporating the substituted pyridine scaffold into larger, more complex drug candidates. The ability to precisely modify the pyridine ring allows for the fine-tuning of a molecule's pharmacological properties.

In the realm of materials science, researchers are investigating the incorporation of the this compound motif into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the substituted pyridine ring can be tailored to achieve desired performance characteristics in these devices.

Despite its utility, there are still knowledge gaps in the research surrounding this compound. Further exploration into more efficient and sustainable synthetic routes to this compound is an ongoing area of interest. While several methods exist, developing greener and more cost-effective processes remains a priority. Additionally, a deeper understanding of the full scope of its reactivity, including the exploration of novel transformations and the development of new catalytic systems for its derivatization, would further enhance its value as a synthetic tool. More extensive studies on the physical and electronic properties of its derivatives could also open up new avenues for its application in materials science.

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₆H₆BrNS
Molecular Weight204.09 g/mol
Monoisotopic Mass202.940 g/mol . guidechem.com
XLogP3-AA2.1. guidechem.com
Hydrogen Bond Acceptor Count2. guidechem.com
Rotatable Bond Count1
Topological Polar Surface Area38.2 Ų
Heavy Atom Count9. guidechem.com
Complexity89.1. guidechem.com

Properties

IUPAC Name

4-bromo-3-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPKHJAEZMLISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 3 Methylsulfanyl Pyridine

Direct Halogenation Strategies on Pyridine (B92270) Derivatives

Directly brominating a pyridine ring that already contains a methylsulfanyl group at the 3-position presents a significant challenge regarding regioselectivity. The electronic nature of the pyridine ring and the influence of the existing substituent dictate the position of electrophilic attack.

The inherent electron-deficient nature of the pyridine ring makes it resistant to electrophilic halogenation. However, innovative methods have been developed to achieve selective C-H functionalization. One such advanced strategy involves the temporary transformation of the pyridine into a more reactive intermediate. nih.gov

A notable approach is the use of a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govnsf.gov This process involves reacting the pyridine with a Zincke salt and a secondary amine to form a dienamine intermediate (Zincke imine). This intermediate alters the electronic properties of the original pyridine system, rendering specific positions susceptible to electrophilic attack. nih.gov Halogenation of this activated intermediate, for instance with N-Bromosuccinimide (NBS), can proceed with high regioselectivity. Subsequent ring-closing, often promoted by heating with ammonium (B1175870) acetate, regenerates the aromatic pyridine ring, now bearing a bromine atom at the desired position. nih.govchemrxiv.org Computational and experimental studies indicate that for bromination and chlorination, the irreversible carbon-halogen bond formation step is what determines the regioselectivity. nsf.gov

The success of a bromination reaction hinges on the careful optimization of conditions and reagents to maximize the yield of the desired product while minimizing the formation of byproducts, such as di-brominated compounds. researchgate.net Key parameters for optimization include the choice of brominating agent, solvent, temperature, and reaction time.

N-Bromosuccinimide (NBS) is a commonly employed reagent for such transformations. nsf.govresearchgate.net The stoichiometry of NBS is critical; a slight excess may lead to a mixture of mono- and di-brominated products, while a more significant excess can improve the conversion to the mono-brominated compound. researchgate.net For instance, increasing the amount of NBS from a slight excess to 1.5 equivalents has been shown to lead to total conversion and a significantly increased yield of the target mono-brominated product. researchgate.net

To accelerate the reaction, microwave irradiation has been successfully used as an alternative to conventional heating, often resulting in better outcomes within a shorter reaction time. researchgate.net

Table 1: Optimization of Bromination Reaction

Entry Brominating Agent Equivalents Conditions Outcome Reference
1 NBS 1.1 Dichloromethane, rt Partial conversion, mixture of mono- and di-brominated products researchgate.net
2 NBS 1.5 Dichloromethane, rt Total conversion, 69% yield of mono-brominated product researchgate.net
3 NBS 1.5 Acetonitrile, rt Total conversion, 69% yield of mono-brominated product researchgate.net

Functional Group Interconversion Pathways to Introduce Bromine and Methylsulfanyl Moieties

An alternative to direct halogenation is the synthesis of 4-Bromo-3-(methylsulfanyl)pyridine through functional group interconversion, where precursors containing either the bromine or the methylsulfanyl group are converted to the final product.

One common pathway involves the methylation of a corresponding thiol (mercaptan) precursor, such as 4-bromopyridine-3-thiol. The conversion of a thiol group (-SH) on a heterocyclic ring to a methylsulfanyl group (-SMe) is a well-established transformation. researchgate.net This is typically achieved by deprotonating the thiol with a suitable base (e.g., sodium hydride) to form a thiolate, which then acts as a nucleophile to attack a methylating agent like methyl iodide. researchgate.net

Another approach involves the formation of C-S bonds by reacting an activated pyridine with a thiol. nih.gov For example, a pyridine can be activated with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and triphenylphosphine (B44618) (PPh₃) to form a phosphonium (B103445) salt. This salt can then react with a thiolate nucleophile to form the corresponding thioether. nih.gov While this method is effective, its regioselectivity is paramount; for the synthesis of the target compound, the methodology would need to selectively functionalize the 3-position of a 4-bromopyridine (B75155) precursor.

Introducing the bromine atom at the C-4 position can be accomplished by using a pyridine precursor that is already substituted at the 3-position with the methylsulfanyl group or a precursor to it. The Sandmeyer reaction is a classic method for introducing a bromide into an aromatic ring. This involves the diazotization of an amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid like hydrobromic acid (HBr), followed by decomposition of the resulting diazonium salt with a copper(I) bromide catalyst. google.comchemicalbook.com Thus, starting from 3-(methylsulfanyl)-4-aminopyridine, one could synthesize the target compound.

Another strategy is the halogenation of an activated pyridine precursor, such as a hydroxypyridine. For example, a pyridin-4-ol (or its tautomer, a pyridone) can be converted to a 4-bromopyridine using a strong brominating agent like phosphorus oxybromide (POBr₃) at high temperatures. chemicalbook.com This approach would be viable starting from 3-(methylsulfanyl)pyridin-4-ol.

Multi-Step Synthesis from Readily Available Pyridine Scaffolds

Complex substituted pyridines are often constructed via multi-step synthetic sequences starting from simpler, commercially available pyridine derivatives. A powerful strategy for the synthesis of this compound could start from 3,5-dibromopyridine (B18299). sci-hub.se

This approach utilizes a regioselective bromine-magnesium exchange reaction. nih.gov By treating 3,5-dibromopyridine with a Grignard reagent such as isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), a selective metal-halogen exchange can occur at one of the bromine positions, typically the more sterically accessible or electronically favored one, to form a pyridylmagnesium reagent. sci-hub.senih.gov This reactive intermediate can then be trapped with an electrophile that introduces the methylsulfanyl group or a precursor. For instance, quenching the Grignard reagent with dimethyl disulfide (MeSSMe) would install the -SMe group at the 3-position, leaving the bromine at the 5-position. A subsequent step would be required to modify the substitution pattern to the desired 4-bromo isomer, which might involve further functional group manipulations.

A more direct route from 3,5-dibromopyridine involves the formation of the Grignard reagent at the 3-position, followed by sulfonylation with sulfuryl chloride to generate a sulfonyl chloride, and subsequent reaction with an amine. sci-hub.se While this specific example leads to a sulfonamide, the principle of using a di-halogenated pyridine as a scaffold for sequential, regioselective functionalization is a key strategy in pyridine chemistry. sci-hub.seresearchgate.net

Sequential Construction of Halogenated and Sulfur-Containing Pyridine Systems

The construction of a pyridine ring bearing both a halogen and a sulfur-containing group is typically achieved through a sequential process, where functional groups are introduced one after another. A plausible and chemically sound synthetic route for this compound, based on established heterocyclic chemistry principles, involves the initial functionalization of a pyridine precursor followed by subsequent transformations.

A key strategy involves starting with a pre-functionalized pyridine, such as 4-bromopyridine, and introducing the required substituents in a controlled manner. The synthesis can be conceptualized in the following steps:

Nitration: The starting material, 4-bromopyridine, undergoes electrophilic nitration to introduce a nitro group (-NO₂) onto the ring. The directing effects of the pyridine nitrogen and the bromine atom guide the nitro group to the 3-position, yielding 4-bromo-3-nitropyridine (B1272049).

Reduction: The nitro group of 4-bromo-3-nitropyridine is then reduced to an amino group (-NH₂). This transformation is commonly achieved through catalytic hydrogenation, for instance, using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com This step produces the crucial intermediate, 3-amino-4-bromopyridine (B1272052).

Introduction of the Methylsulfanyl Group: The final step involves replacing the amino group with a methylsulfanyl group (-SMe). This is accomplished through a Sandmeyer-type reaction, a versatile method for the transformation of aryl amines. nih.gov The 3-amino-4-bromopyridine is first converted into a diazonium salt, which is then reacted with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe) or methyl mercaptan, in the presence of a copper(I) salt catalyst. wikipedia.orgorganic-chemistry.org This sequence of reactions allows for the precise and sequential installation of the bromo and methylsulfanyl groups at the C4 and C3 positions, respectively.

The reactivity of halopyridines is fundamental to these synthetic strategies. The 4-position of the pyridine ring is particularly susceptible to nucleophilic attack, a principle that can be exploited in various synthetic routes. abertay.ac.uknih.gov For instance, nucleophilic substitution reactions on dihalopyridines with reagents like sodium thiomethoxide have been demonstrated, often facilitated by microwave heating in solvents like ethanol (B145695). tandfonline.com

Role of Intermediate Aminopyridines in Synthesis

Aminopyridines are exceptionally valuable intermediates in the synthesis of functionalized pyridine derivatives. moldb.com Their utility is central to the proposed synthesis of this compound, specifically through the intermediate 3-amino-4-bromopyridine.

The significance of the amino group lies in its ability to be converted into a diazonium salt (-N₂⁺). Aryl diazonium salts are highly useful synthetic intermediates because the dinitrogen moiety is an excellent leaving group (N₂ gas), which can be readily displaced by a wide variety of nucleophiles. masterorganicchemistry.com This process, known as the Sandmeyer reaction, provides a powerful tool for introducing a range of functional groups that are often difficult to install by other means. nih.govwikipedia.org

Key Transformations via Aminopyridine Intermediates:

Reaction Type Reagents Product Functional Group Reference
Bromination CuBr -Br masterorganicchemistry.com
Chlorination CuCl -Cl masterorganicchemistry.com
Cyanation CuCN -CN masterorganicchemistry.com

In the context of synthesizing this compound, the 3-amino-4-bromopyridine intermediate allows for the regioselective introduction of the methylsulfanyl group at the C3 position. After the bromine atom is already in place at C4, the Sandmeyer reaction on the amino group at C3 ensures the correct final substitution pattern. Patents describing the synthesis of related compounds, such as 3-bromo-4-methylpyridine (B15001), also highlight the use of an aminopyridine precursor which is converted to the bromo derivative via diazotization. google.comchemicalbook.com This underscores the established importance of aminopyridines as pivotal intermediates in the preparation of halogenated pyridines.

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of pyridine derivatives, including this compound, can benefit from these principles.

Key aspects of green chemistry applicable to this synthesis include the use of catalytic rather than stoichiometric reagents, maximizing atom economy, and employing environmentally benign solvents and reaction conditions. The Sandmeyer reaction itself aligns with the principle of catalysis, as it utilizes catalytic amounts of copper(I) salts to facilitate the substitution of the diazonium group. wikipedia.org

Application of Environmentally Benign Solvents and Catalytic Systems

A central goal of green chemistry is to replace volatile and toxic organic solvents with safer alternatives. nih.gov

Environmentally Benign Solvents:

Ethanol: Research has shown that ethanol can serve as a greener solvent for nucleophilic substitution reactions on halopyridines. tandfonline.com Its use, particularly in combination with microwave heating, can significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.com

Water: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Efforts have been made to adapt classical organic reactions to aqueous media. Notably, certain Sandmeyer-type reactions and diazotization-iodination procedures have been successfully carried out in water, sometimes facilitated by a sulfonic acid-based cation-exchange resin as a recyclable proton source. organic-chemistry.org

Ionic Liquids: Ionic liquids are salts with low melting points that can act as solvents. They are considered potential green alternatives due to their low vapor pressure, which reduces air pollution. They have been used as media for Sandmeyer-type bromodediazoniation reactions. organic-chemistry.org

Solvent-free Reactions: In some cases, reactions can be conducted without any solvent, which is the most environmentally friendly approach. nih.gov

Sustainable Catalytic Systems:

The catalytic reduction of the nitro group to form the key aminopyridine intermediate is a prime example of a sustainable catalytic process. This reaction is typically performed using a heterogeneous catalyst like palladium on carbon (Pd/C) with hydrogen gas. google.com This method is clean, high-yielding, and the catalyst can often be recovered and reused.

The copper(I) catalyst used in the Sandmeyer reaction is crucial for the efficient conversion of the diazonium salt. nih.gov The catalytic cycle involves a single-electron transfer mechanism, which lowers the activation energy for the substitution. Research continues to focus on developing more efficient and recyclable catalytic systems for a wide range of pyridine functionalization reactions to further align synthetic chemistry with the principles of sustainability.

Reactivity and Derivatization Pathways of 4 Bromo 3 Methylsulfanyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine (B92270) ring, caused by the electronegative nitrogen atom, facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para (C2, C4, and C6) to the nitrogen. stackexchange.comyoutube.com

The bromine atom at the C4 position of 4-bromo-3-(methylsulfanyl)pyridine serves as a good leaving group in SNAr reactions. It can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce diverse functional groups onto the pyridine core. For instance, the reaction with secondary amines like piperidine can lead to the corresponding 4-piperidino-3-(methylsulfanyl)pyridine.

The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen. While fluorine is typically the most reactive leaving group in activated aryl systems (the "element effect"), the reactivity order can differ in pyridinium systems. nih.govrsc.org In some cases, the leaving group order is found to be F > Cl ≈ Br > I, which is considered evidence for a mechanism where the initial addition of the nucleophile is the rate-controlling step. nih.gov

The mechanism of SNAr reactions on the pyridine ring generally proceeds through a two-step addition-elimination pathway. pearson.com The initial step, which is often rate-determining, involves the attack of the nucleophile on the electron-deficient carbon atom bearing the leaving group. stackexchange.com This leads to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. rsc.org The aromaticity of the pyridine ring is temporarily disrupted in this intermediate.

The stability of the Meisenheimer complex is a crucial factor in determining the feasibility and rate of the SNAr reaction. stackexchange.com For pyridine derivatives, attack at the C2 and C4 positions is favored because the resulting anionic intermediate has a resonance form where the negative charge is located on the electronegative nitrogen atom, providing significant stabilization. stackexchange.com In contrast, attack at the C3 position does not allow for this charge delocalization onto the nitrogen. stackexchange.com

The second step of the mechanism involves the elimination of the leaving group (in this case, the bromide ion) from the Meisenheimer complex, which restores the aromaticity of the pyridine ring and yields the final substitution product. In some instances, particularly with pyridinium substrates, the reaction can be second-order in the nucleophile, suggesting a more complex mechanism involving rate-determining deprotonation of the addition intermediate. nih.govrsc.org

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. The bromine atom in this compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net this compound can be effectively coupled with various aryl- and heteroarylboronic acids or their esters to synthesize 4-aryl- and 4-heteroaryl-3-(methylsulfanyl)pyridine derivatives.

The selection of the palladium catalyst, ligands, base, and solvent is critical for achieving high yields and suppressing side reactions. mdpi.comresearchgate.net For example, the use of Pd(PPh3)4 as a catalyst with K3PO4 as the base in a solvent like 1,4-dioxane has been shown to be effective for the Suzuki coupling of brominated phenyl-pyrimidines. mdpi.com The generation of impurities derived from the phosphorus ligands can be a challenge in these reactions, and methods have been developed to mitigate this issue. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Bromides

Aryl BromideBoronic Acid/EsterCatalystBaseSolventProductYield
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh3)4K3PO41,4-Dioxane5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidinesGood yields mdpi.com
4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineArylboronic acidsPd(PPh3)4Na2CO3DME/H2OCorresponding coupled productsModerate yields nih.gov

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. While less common for the direct functionalization of this compound, related Heck-type reactions can be employed.

The Sonogashira coupling is a highly effective method for the formation of C-C bonds between sp2-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. nih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org this compound can undergo Sonogashira coupling with various terminal alkynes to yield 4-alkynyl-3-(methylsulfanyl)pyridine derivatives. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.orgnih.gov

Table 2: Examples of Sonogashira Coupling Reactions with Bromopyridines

BromopyridineAlkyneCatalyst SystemSolventProductYield
2-Amino-3-bromopyridineTerminal alkynesPd(CF3COO)2/PPh3/CuIDMFCorresponding 3-alkynyl-2-aminopyridinesHigh yields scirp.org
2-BromopyridinePhenylacetyleneNanosized MCM-41-Pd/CuI/PPh3Toluene2-(Phenylethynyl)pyridineGood yield nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. libretexts.orgwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org this compound can be coupled with a wide range of primary and secondary amines, as well as other nitrogen-containing nucleophiles, using a suitable palladium catalyst and ligand system.

The development of sterically demanding and electron-rich phosphine ligands has been instrumental in advancing the efficiency and scope of the Buchwald-Hartwig amination, allowing for reactions to be carried out under milder conditions and with lower catalyst loadings. researchgate.net The choice of base is also a critical parameter in these reactions. chemspider.com Mechanistic studies have revealed a complex catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.orgresearchgate.net

Table 3: Components of a Typical Buchwald-Hartwig Amination

ComponentRoleExamples
Aryl HalideElectrophileThis compound
AmineNucleophilePrimary amines, secondary amines, amides libretexts.org
Palladium PrecatalystSource of active Pd(0)[Pd2(dba)3] chemspider.com, Pd(OAc)2
LigandStabilizes and activates the catalystBINAP chemspider.com, P(o-tolyl)3 libretexts.org, Buchwald's biarylphosphines researchgate.net
BaseDeprotonates the amineNaOtBu chemspider.com, K3PO4, Cs2CO3

Influence of Catalyst Systems, Ligands, and Reaction Conditions on Selectivity and Yield

The bromine atom at the C4-position of this compound serves as a key handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The selectivity and yield of these transformations are highly dependent on the choice of catalyst system, ligands, and reaction conditions. While specific studies on this exact molecule are limited, extensive research on related bromopyridine systems provides a strong predictive framework for its reactivity in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.

For Suzuki-Miyaura cross-coupling , palladium catalysts are predominantly used. A typical system involves a palladium(0) source, such as Pd(PPh₃)₄, or a palladium(II) precursor like Pd(OAc)₂ that is reduced in situ. The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos, SPhos, or DavePhos often enhance catalytic activity, allowing for lower catalyst loadings and milder reaction temperatures. The base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., 1,4-dioxane, toluene, with water) also play crucial roles in the efficiency of the transmetalation and reductive elimination steps. nih.govmdpi.com

The Heck reaction , which couples the aryl bromide with an alkene, also relies on palladium catalysis. researchgate.net Reaction conditions typically involve a palladium source (Pd(OAc)₂), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent like DMF or NMP at elevated temperatures. nih.govznaturforsch.com The regioselectivity of the alkene addition is influenced by both electronic and steric factors.

For Buchwald-Hartwig amination , which forms a C-N bond, catalyst systems have evolved to accommodate a wide range of amine coupling partners. synblock.com Modern systems often employ palladium precatalysts paired with sterically hindered biarylphosphine ligands (e.g., BINAP, XPhos) and a strong, non-nucleophilic base like NaOt-Bu or LiHMDS. organic-chemistry.orgresearchgate.net The solvent is typically an aprotic solvent such as toluene or dioxane. The efficiency of these reactions allows for the coupling of aryl bromides with primary and secondary amines, anilines, and even ammonia equivalents. synblock.com

Table 1: Representative Catalyst Systems for Cross-Coupling of Bromopyridines

Reaction Type Catalyst/Precatalyst Ligand Base Solvent Typical Yields
Suzuki-Miyaura Pd(PPh₃)₄ - K₃PO₄ 1,4-Dioxane/H₂O Moderate to Good mdpi.com
Heck Pd(OAc)₂ PPh₃ Et₃N DMF Good
Buchwald-Hartwig [Pd₂(dba)₃] (±)-BINAP NaOt-Bu Toluene Good nih.gov

Transformations Involving the Methylsulfanyl Group

Oxidation of the Thioether Moiety to Sulfoxide (B87167) and Sulfone Derivatives

The methylsulfanyl group (-SMe) in this compound is susceptible to oxidation, providing a pathway to the corresponding sulfoxide and sulfone derivatives. These transformations are valuable as they significantly alter the electronic properties of the substituent, turning the electron-donating thioether into strongly electron-withdrawing sulfoxide (-S(O)Me) and sulfone (-SO₂Me) groups.

The selective oxidation of the thioether to the sulfoxide can be achieved using one equivalent of a mild oxidizing agent. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures or sodium periodate (NaIO₄). orgsyn.orgorganic-chemistry.org Asymmetric oxidation to yield chiral sulfoxides can be accomplished using catalysts derived from metals like vanadium, as demonstrated in the oxidation of analogous compounds like p-bromophenyl methyl sulfide. organicreactions.org

Further oxidation to the sulfone is readily accomplished by using an excess of the oxidizing agent or by employing stronger conditions. Reagents such as hydrogen peroxide (H₂O₂), often in the presence of a catalytic acid, or excess m-CPBA will typically yield the sulfone. wikipedia.org The existence of 4-Bromo-3-(methylsulfonyl)pyridine is confirmed by its commercial availability and unique CAS number, indicating that its synthesis via oxidation is a well-established, albeit not extensively published, process. organic-chemistry.org

Table 2: Common Reagents for Thioether Oxidation

Transformation Reagent Typical Conditions Product
Thioether to Sulfoxide 1 eq. m-CPBA CH₂Cl₂, 0°C to RT 4-Bromo-3-(methylsulfinyl)pyridine
Thioether to Sulfoxide NaIO₄ MeOH/H₂O, RT 4-Bromo-3-(methylsulfinyl)pyridine
Thioether to Sulfone ≥2 eq. m-CPBA CH₂Cl₂, RT to reflux 4-Bromo-3-(methylsulfonyl)pyridine
Thioether to Sulfone 30% H₂O₂ Acetic Acid, heat 4-Bromo-3-(methylsulfonyl)pyridine

Desulfurization Reactions and Related Processes

The methylsulfanyl group can be reductively cleaved from the pyridine ring in a process known as desulfurization. This reaction effectively replaces the C-S bond with a C-H bond, providing a route to 4-bromopyridine (B75155) from the subject compound. The most common and effective reagent for this transformation is Raney Nickel (Ra-Ni), a spongy, hydrogen-rich form of nickel. ias.ac.inbritannica.com

The reaction involves treating the sulfur-containing compound with an excess of Raney Nickel in a suitable solvent, often an alcohol like ethanol (B145695), at room temperature or with gentle heating. epa.gov The mechanism involves the hydrogenolysis of the carbon-sulfur bond on the surface of the catalyst. researchgate.net This method is highly effective for desulfurizing thiols, sulfides, and even thiophenes. britannica.com Studies on closely related substrates, such as 3-cyano-2-methylthiopyridines, have demonstrated the efficacy of Raney Nickel for desulfurization within the pyridine system. baranlab.org

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

Regioselectivity and directing effects of existing substituents

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored compared to benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. When substitution does occur, it is strongly directed to the C3 and C5 positions (meta- to the nitrogen) to avoid the formation of an unstable cationic intermediate with a positive charge on the electronegative nitrogen atom.

In this compound, the regiochemical outcome of an EAS reaction is determined by the combined directing effects of the nitrogen atom, the C3-methylsulfanyl group, and the C4-bromo group. The available positions for substitution are C2, C5, and C6.

Pyridine Nitrogen: Strongly deactivating and meta-directing (to C3 and C5).

C3-Methylsulfanyl (-SMe) group: An ortho, para-director and activating through resonance donation of its lone pairs. It directs towards C2, C4, and C6.

C4-Bromo (-Br) group: An ortho, para-director but deactivating through induction. It directs towards C3 and C5.

Analysis of Potential Substitution Sites:

C2: This position is ortho to the activating -SMe group but is also the highly deactivated alpha-position to the ring nitrogen.

C5: This position is meta to the ring nitrogen (favored), ortho to the C4-bromo group, and meta to the C3-SMe group.

C6: This position is para to the activating -SMe group but is also the highly deactivated alpha-position to the ring nitrogen.

Considering these competing influences, the deactivating effect of the pyridine nitrogen at the alpha-positions (C2 and C6) is typically the most powerful factor. Therefore, electrophilic attack is least likely at these sites, despite the influence of the -SMe group. The C5 position remains the most plausible site for substitution, as it is meta to the strongly deactivating nitrogen atom and is only moderately influenced by the other substituents.

Organometallic Reactivity: Lithiation and Metalation Strategies

The presence of a bromine atom on the pyridine ring allows for the formation of organometallic intermediates, which are powerful nucleophiles for forming new carbon-carbon and carbon-heteroatom bonds. For this compound, two principal metalation strategies are conceivable: lithium-halogen exchange and directed ortho-metalation (DoM).

Lithium-Halogen Exchange: This is often a very rapid process, particularly for aryl bromides. uwindsor.ca Treatment of this compound with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) is expected to result in a fast exchange of the bromine atom at C4 for a lithium atom. This would generate the versatile 4-lithiopyridine intermediate, which can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides).

Directed ortho-Metalation (DoM): The methylsulfanyl group at C3 could potentially act as a directed metalation group (DMG), coordinating to the lithium reagent and directing deprotonation of the adjacent C2 position. This pathway would require a strong, sterically hindered base, such as lithium diisopropylamide (LDA) or a lithium amide/alkyllithium combination, to favor proton abstraction over other processes.

A competition exists between these two pathways. For aryl bromides, the rate of lithium-halogen exchange is typically much faster than directed deprotonation. uwindsor.ca Therefore, it is highly probable that treatment with a standard alkyllithium reagent would selectively lead to the 4-lithiated species via bromine-lithium exchange before any significant DoM at the C2 position could occur.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Scaffold Generation for Complex Pyridine-Containing Heterocycles

The inherent reactivity of 4-bromo-3-(methylsulfanyl)pyridine makes it an ideal starting material for generating a variety of complex pyridine-containing heterocycles. The bromine atom is amenable to a wide range of cross-coupling reactions, while the methylsulfanyl group can be manipulated or retained to influence the electronic properties of the final molecule.

The strategic placement of reactive handles in this compound facilitates its use in the synthesis of fused polycyclic heterocyclic systems. These complex structures are often found in biologically active molecules and advanced materials. One common strategy involves the initial transformation of the bromine or methylsulfanyl group, followed by cyclization reactions to build the fused ring system.

For instance, the bromine atom can undergo palladium-catalyzed cross-coupling reactions to introduce a side chain that can subsequently cyclize onto the pyridine (B92270) ring or an adjacent substituent. nih.gov Similarly, the methylsulfanyl group can be oxidized to a sulfone, which can act as a leaving group or participate in cyclization reactions. These approaches have been successfully employed in the synthesis of various thieno[3,2-b]pyridines and other related polycyclic systems.

A notable application is in the construction of pyrazolo[3,4-b]pyridine frameworks. These scaffolds are of significant interest due to their prevalence in medicinal chemistry. mdpi.com Synthetic strategies often involve the condensation of a substituted pyrazole with a β-dicarbonyl equivalent derived from this compound, where the bromine and methylsulfanyl groups are transformed to facilitate the desired cyclization. mdpi.comnih.gov

Reaction TypeKey Reagents and ConditionsResulting Heterocyclic SystemReference
Palladium-Catalyzed Cross-Coupling/CyclizationPd catalyst (e.g., Pd(PPh₃)₄), base, appropriate coupling partnerThieno[3,2-b]pyridines, Furo[3,2-b]pyridines nih.gov
Condensation/CyclizationSubstituted pyrazole, β-dicarbonyl equivalentPyrazolo[3,4-b]pyridines mdpi.comnih.gov

The development of mild and efficient methods for the synthesis of highly substituted pyridines is a significant area of research, driven by their presence in numerous biologically active compounds. nih.govorganic-chemistry.org this compound serves as a valuable starting material for creating such complex pyridine architectures. The bromine atom at the 4-position is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

These reactions allow for the introduction of a wide range of substituents, such as aryl, alkyl, alkynyl, and amino groups, at the C4 position of the pyridine ring. For example, Suzuki coupling with various boronic acids can be used to introduce diverse aryl and heteroaryl moieties. nih.govresearchgate.netmdpi.commdpi.com This versatility enables the systematic modification of the pyridine core to fine-tune its steric and electronic properties for specific applications.

Furthermore, the methylsulfanyl group at the 3-position can also be chemically modified. Oxidation to the corresponding sulfoxide (B87167) or sulfone can alter the electronic nature of the pyridine ring and provide a handle for further transformations. This dual reactivity of both the bromo and methylsulfanyl groups makes this compound a powerful tool for generating a library of highly substituted pyridine derivatives.

Cross-Coupling ReactionCatalyst/ReagentsIntroduced Substituent at C4Reference
Suzuki CouplingPd(PPh₃)₄, K₃PO₄Aryl/Heteroaryl nih.govresearchgate.netmdpi.commdpi.com
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl nih.gov

Role in the Synthesis of Ligands for Homogeneous and Heterogeneous Catalysis

The pyridine scaffold is a ubiquitous component in the design of ligands for transition metal catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to modulate the steric and electronic properties of the resulting metal complex. This compound can serve as a precursor for the synthesis of novel ligands.

The bromine atom allows for the introduction of various coordinating groups through cross-coupling reactions. For instance, phosphine groups, which are excellent ligands for many transition metals, can be introduced via reactions with diphenylphosphine or other secondary phosphines. The resulting phosphinopyridine ligands can then be used in a variety of catalytic transformations.

While direct examples of ligands synthesized from this compound are not extensively reported, the synthetic strategies for creating related pyridine-based ligands are well-established. nih.gov The functional group tolerance of modern cross-coupling reactions would allow for the incorporation of this specific pyridine core into more complex ligand architectures. orgsyn.org

Precursor for Advanced Materials and Organic Electronic Components (Focus on synthetic methodology)

The synthesis of novel organic materials for electronic applications is a rapidly growing field. Pyridine-containing compounds are of interest due to their electronic properties and their ability to participate in intermolecular interactions. The synthetic versatility of this compound makes it a potential precursor for such materials.

Through cross-coupling reactions at the bromine position, extended π-conjugated systems can be constructed. For example, coupling with ethynyl- or vinyl-substituted aromatic compounds can lead to the formation of linear or branched conjugated molecules. These materials could potentially exhibit interesting photophysical or electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

The methylsulfanyl group can also play a role in tuning the properties of the final material. Its presence can influence the solid-state packing of the molecules, which is a critical factor in determining the charge transport properties of organic semiconductors. Furthermore, the sulfur atom can be a site for further functionalization, allowing for the attachment of the material to surfaces or the tuning of its solubility. The synthesis of related trifluoromethylpyridine derivatives for such applications highlights the potential of substituted pyridines in materials science. nih.gov

Contributions to Agrochemical Active Structure Synthesis (Focus on synthetic pathways, not biological efficacy)

The synthesis of many agrochemicals involves the stepwise construction of a complex molecule around a central pyridine core. nih.govresearchgate.net The ability to selectively functionalize both the 3- and 4-positions of the pyridine ring, as offered by this compound, is a highly desirable feature for the synthesis of novel agrochemical candidates. For example, a Suzuki coupling at the 4-position could be followed by a nucleophilic aromatic substitution or oxidation/displacement of the methylsulfanyl group to introduce the desired pharmacophores. The synthesis of other brominated pyridines for agrochemical applications provides a clear precedent for the utility of such intermediates. google.com

Advanced Spectroscopic Characterization and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of nuclear spin interactions, it provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR Analysis for Structural Assignment

A complete assignment of the proton (¹H) and carbon (¹³C) signals of 4-Bromo-3-(methylsulfanyl)pyridine is achieved through a combination of one-dimensional and two-dimensional NMR experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals for the aromatic protons on the pyridine (B92270) ring and one signal for the methyl protons of the methylsulfanyl group. The anticipated chemical shifts are influenced by the electronic effects of the bromine and methylsulfanyl substituents. The bromine atom is deactivating and directs ortho/para, while the methylsulfanyl group is activating. This results in a predictable pattern for the pyridine ring protons.

H-2: This proton, adjacent to the nitrogen and ortho to the methylsulfanyl group, is expected to appear as a singlet or a narrow doublet at the most downfield position of the aromatic region due to the strong deshielding effect of the neighboring nitrogen atom.

H-5: This proton is ortho to the bromine atom and meta to the nitrogen. It is expected to resonate as a doublet, coupled to H-6.

H-6: Situated between the nitrogen and the bromine atom (meta position), this proton is anticipated to be a doublet, coupled to H-5.

-SCH₃: The protons of the methyl group will appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display six unique signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group. The chemical shifts are governed by the electronegativity of the substituents and their position on the ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Position Atom Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm)
1N---
2C-H~8.5s~152
3C-S--~125
4C-Br--~120
5C-H~7.3d~128
6C-H~8.4d~150
--SCH₃~2.5s~15

Note: Predicted values are based on substituent effects on the pyridine nucleus. Actual experimental values may vary.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A COSY experiment would confirm the scalar coupling between adjacent protons. A cross-peak is expected between the signals for H-5 and H-6, confirming their connectivity on the pyridine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals at H-2, H-5, and H-6 to their respective carbon atoms (C-2, C-5, and C-6) and the methyl protons to the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity. For this molecule, a NOESY experiment would show a correlation between the methyl protons (-SCH₃) and the H-2 proton, confirming the orientation of the methylsulfanyl group relative to the adjacent ring position.

Conformational Analysis and Dynamic NMR Studies

For a relatively small and rigid molecule like this compound, significant conformational isomerism that can be studied by dynamic NMR is not anticipated under standard conditions. The primary dynamic process would be the rotation around the C(3)-S single bond. However, the energy barrier for this rotation is expected to be low, leading to rapid interconversion at room temperature. This results in time-averaged signals in the NMR spectrum, and therefore, distinct conformers are not typically observed.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through the analysis of fragmentation patterns.

Exact Mass Determination and Fragmentation Pathway Elucidation

The molecular formula for this compound is C₆H₆BrNS. The calculated monoisotopic mass provides a highly accurate measure for confirming its elemental composition.

Interactive Data Table: HRMS Data

Parameter Value
Molecular FormulaC₆H₆BrNS
Calculated Monoisotopic Mass202.94043 Da
Expected [M+H]⁺203.94771 Da

Fragmentation Pathway: In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) undergoes fragmentation. A key feature in the mass spectrum of a monobrominated compound is the presence of two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

A plausible fragmentation pathway would involve:

Loss of a methyl radical: Cleavage of the S-CH₃ bond would result in a fragment ion [M-CH₃]⁺. This is a common fragmentation for methyl thioethers.

Loss of a bromine atom: Cleavage of the C-Br bond would lead to the [M-Br]⁺ fragment.

Loss of the entire methylsulfanyl group: This would produce a bromopyridine fragment.

Ring cleavage: Further fragmentation can lead to the breakdown of the pyridine ring itself.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and offers a unique "molecular fingerprint" for identification.

Vibrational Analysis for Functional Group Identification and Molecular Fingerprinting

The IR and Raman spectra of this compound are expected to show characteristic absorption and scattering bands corresponding to the vibrations of its constituent bonds.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Pyridine Ring Vibrations (C=C and C=N stretching): The characteristic stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds provide further structural information and appear in the fingerprint region (below 1400 cm⁻¹).

C-S Stretching: The carbon-sulfur stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration is expected to be found in the low-frequency region, typically between 500 and 600 cm⁻¹.

Interactive Data Table: Predicted Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch (-SCH₃)2850 - 3000IR, Raman
Pyridine Ring (C=C, C=N) Stretch1400 - 1600IR, Raman
C-S Stretch600 - 800IR, Raman
C-Br Stretch500 - 600IR, Raman

The combination of these distinct vibrational modes provides a unique spectral fingerprint, allowing for the unequivocal identification of this compound and its differentiation from other isomers or related compounds.

X-ray Crystallography

Determination of Solid-State Molecular Structure and Stereochemistry

No published data are available.

Analysis of Crystal Packing and Intermolecular Interactions

No published data are available.

Computational and Theoretical Investigations of 4 Bromo 3 Methylsulfanyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods calculate the electronic structure of atoms, molecules, and solids, providing insights into their properties and reactivity. These calculations are based on the determination of the electron density, which simplifies the complex many-body problem of interacting electrons.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals, Charge Distribution)

The analysis of a molecule's electronic structure provides crucial information about its stability, reactivity, and spectroscopic properties. Key parameters in this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap. A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and thus more reactive. ed.ac.uk The distribution of electron density, or charge distribution, reveals the electrophilic and nucleophilic sites within a molecule, which is essential for predicting its behavior in chemical reactions.

Despite the importance of these parameters, specific published data detailing the HOMO-LUMO energy gap, molecular orbital shapes, and charge distribution for 4-bromo-3-(methylsulfanyl)pyridine are not available. Such an analysis would require dedicated DFT calculations to be performed and published.

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations are widely used to predict and help interpret experimental spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can provide a basis for the assignment of experimental spectra. acs.org The comparison between calculated and experimental spectra can confirm the structure of a synthesized compound.

While experimental NMR, IR, and UV-Vis spectra may exist for this compound in various chemical databases, a comprehensive computational study that predicts and validates these spectroscopic parameters for this specific molecule has not been found in the surveyed literature. Such studies are valuable for confirming the molecular structure and understanding its spectroscopic signatures. nmrdb.org

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, which are the high-energy structures that connect reactants and products. rsc.org The energy of these transition states determines the activation energy and, consequently, the rate of the reaction.

There are no specific computational studies in the available literature that investigate the reaction mechanisms and transition states involving this compound. Such studies would be valuable for understanding its reactivity in various chemical transformations, for instance, in nucleophilic substitution or cross-coupling reactions where similar bromo-pyridines are often used. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the three-dimensional structure and dynamic behavior of molecules over time.

Conformation Analysis and Potential Energy Surface Mapping

Most molecules are not rigid structures and can adopt various conformations by rotation around single bonds. Conformation analysis aims to identify the most stable conformations (those with the lowest energy) and to map the potential energy surface that describes the energy of the molecule as a function of its geometry.

A detailed conformational analysis and potential energy surface mapping for this compound has not been reported in the scientific literature. Such a study would reveal the preferred spatial arrangement of the methylsulfanyl group relative to the pyridine (B92270) ring and the bromine atom, which can influence its interactions with other molecules.

Studies of Structure-Reactivity Relationships

Structure-reactivity relationship studies aim to understand how the chemical structure of a molecule influences its reactivity. nih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, are often employed to build models that correlate structural features with chemical or biological activity. nih.govnih.gov These models can then be used to predict the reactivity of new, related compounds.

While general QSAR studies on substituted pyridines exist, nih.govnih.gov a specific study focusing on the structure-reactivity relationship of this compound and its derivatives is not available. Such research would be beneficial for designing new molecules with desired reactivity profiles based on the scaffold of this compound.

Future Directions and Emerging Research Avenues

Development of Novel and Economically Viable Synthetic Routes

The development of efficient and cost-effective synthetic methods is paramount for the widespread application of 4-Bromo-3-(methylsulfanyl)pyridine. Current synthetic approaches often involve multi-step procedures that can be resource-intensive. Future research will likely focus on creating more streamlined and economically viable routes.

One promising avenue is the adaptation of established methods for analogous compounds. For instance, a patented method for the synthesis of the closely related 3-bromo-4-methylpyridine (B15001) involves a two-step process starting from 4-methyl-3-nitropyridine. This process includes a hydrogenation reduction followed by a Sandmeyer-type reaction. A similar strategy could be envisioned for this compound, starting from a suitable nitropyridine precursor.

Table 1: Potential Economically Viable Synthetic Route

StepReactionReagents and ConditionsPotential Advantages
1Nitration of 3-(methylsulfanyl)pyridineHNO₃/H₂SO₄Readily available starting material.
2Reduction of 4-nitro-3-(methylsulfanyl)pyridineFe/HCl or H₂/Pd-CHigh-yielding and scalable reduction methods.
3Diazotization and BrominationNaNO₂, HBr, CuBrEstablished and reliable transformation.

This proposed route, by utilizing common and relatively inexpensive reagents, could offer a more economical alternative to existing methods. Further research into optimizing reaction conditions and catalyst selection will be crucial for maximizing yield and purity.

Exploration of Untapped Reactivity Profiles

The reactivity of this compound is largely dictated by the interplay of its three key functional groups: the pyridine (B92270) ring, the bromine atom, and the methylsulfanyl group. While the bromine atom is a known handle for cross-coupling reactions, its reactivity in the context of the electron-donating methylsulfanyl group and the electron-withdrawing pyridine nitrogen warrants deeper investigation.

Future research should explore the following reactivity aspects:

Cross-Coupling Reactions: Beyond standard Suzuki-Miyaura couplings libretexts.org, the utility of this compound in other palladium-catalyzed reactions like Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions should be systematically studied. The electronic nature of the pyridine ring can influence the reactivity of the C-Br bond, potentially requiring tailored catalyst systems. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The bromine at the 4-position of the pyridine ring is susceptible to nucleophilic attack, a reaction favored by the electron-withdrawing nature of the nitrogen atom. stackexchange.comquimicaorganica.orgyoutube.com Investigating a broad range of nucleophiles (O, N, S-based) could unlock a diverse array of novel derivatives. The influence of the adjacent methylsulfanyl group on the regioselectivity and rate of these substitutions presents an interesting area of study.

Oxidation of the Sulfide: The methylsulfanyl group can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone. This transformation would significantly alter the electronic properties of the pyridine ring, making it more electron-deficient and potentially opening up new avenues for reactivity, such as influencing the susceptibility of the ring to nucleophilic attack.

Integration with Advanced Synthetic Methodologies

Modern synthetic chemistry is increasingly embracing technologies that offer enhanced efficiency, safety, and scalability. The integration of this compound into these advanced methodologies is a key area for future development.

Flow Chemistry

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation. nih.gov The synthesis of pyridine derivatives has been successfully demonstrated in flow reactors, often leading to higher yields and shorter reaction times compared to traditional batch methods. interchim.fracs.orgacs.org Future work could focus on developing a continuous-flow synthesis of this compound, which would be particularly beneficial for large-scale production. mdpi.com

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.orgnih.govresearchgate.net This methodology has been successfully applied to the functionalization of pyridines. acs.orgnih.govresearchgate.net For this compound, photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods. For example, the generation of a pyridyl radical via single-electron reduction could facilitate its coupling with a wide range of radical precursors. The development of photoredox-mediated cross-coupling reactions could also provide an alternative to palladium-catalyzed methods.

Expansion of Applications in Underexplored Chemical Domains (non-clinical)

While the primary focus of pyridine derivatives is often in the pharmaceutical realm, there is a growing interest in their application in other areas of chemistry. For this compound, several non-clinical domains present exciting opportunities for exploration.

Materials Science: Pyridine-containing polymers and metal-organic frameworks (MOFs) are known for their interesting electronic and photophysical properties. The functional groups on this compound make it an attractive monomer or ligand for the synthesis of novel materials. The bromine atom can be used as a point of polymerization or for post-synthetic modification of materials. The sulfur atom could act as a coordination site for metal ions, leading to materials with unique catalytic or sensory properties.

Agrochemicals: The pyridine ring is a common motif in many successful pesticides and herbicides. The specific substitution pattern of this compound could impart unique biological activity, making it a candidate for screening in agrochemical discovery programs.

Organic Electronics: Thiophene- and pyridine-based molecules are widely used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The combination of a sulfur-containing group and a pyridine ring in this compound suggests its potential as a building block for new organic electronic materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 4-Bromo-3-(methylsulfanyl)pyridine?

  • Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, methylsulfanyl groups can be introduced using reagents like ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate in cyclocondensation reactions, as demonstrated in pyrimidine syntheses . The Hantzsch pyridine synthesis framework, which involves condensation of aldehydes, β-keto esters, and ammonia, may also be adapted for substituted pyridines by incorporating bromine and methylsulfanyl precursors . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions due to competing nucleophilic sites.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Answer :

  • Purity : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard, with purity thresholds often >95% (as seen in catalog entries for similar bromopyridines) .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical. For instance, ¹H NMR data (e.g., δ 2.43 ppm for methylsulfanyl protons) and HRMS matching calculated [M+H]+ values ensure structural accuracy .
  • Physical Properties : Melting point analysis (e.g., 80–82°C for analogous bromoaminopyridines) serves as a secondary purity indicator .

Advanced Research Questions

Q. How does the methylsulfanyl substituent influence the reactivity of this compound in cross-coupling reactions?

  • Answer : The methylsulfanyl (-SMe) group acts as an electron-donating substituent, which can activate specific positions on the pyridine ring for electrophilic substitution or deactivate others. For example, in Suzuki-Miyaura couplings, the bromine atom is typically the primary reactive site, but the -SMe group may stabilize intermediates or direct metal catalysts to specific positions. Computational studies (e.g., DFT calculations) can predict regioselectivity by analyzing electron density distributions .

Q. What are the challenges in achieving regioselective functionalization of this compound, and how can they be addressed methodologically?

  • Answer : Key challenges include:

  • Competing Reactivity : The bromine atom and methylsulfanyl group may both participate in reactions.
  • Solutions :
  • Use directing groups (e.g., pyrazole or pyridyl groups) to steer reactivity toward specific sites .
  • Optimize catalyst systems (e.g., nickel or palladium complexes) to favor desired pathways, as seen in bipyridine syntheses .
  • Adjust solvent polarity and temperature to control reaction kinetics .

Q. How can contradictory data regarding the compound’s spectroscopic properties be systematically resolved?

  • Answer : Contradictions in melting points or NMR shifts often arise from impurities or polymorphic forms. Resolution strategies include:

  • Repetition under Controlled Conditions : Re-synthesize the compound and analyze using standardized protocols .
  • Multi-Technique Validation : Cross-validate with XRD (for crystal structure) and HRMS (for molecular weight) .
  • Computational Validation : Compare experimental NMR data with simulated spectra from quantum chemistry software (e.g., Gaussian) .

Application-Oriented Questions

Q. What recent advancements utilize this compound as a building block in medicinal chemistry?

  • Answer : The compound’s bromine and methylsulfanyl moieties make it a versatile intermediate. Examples include:

  • Kinase Inhibitors : Analogous bromopyridines are used in p38 MAP kinase inhibitors (e.g., SB-202190), where bromine facilitates coupling reactions .
  • Antiparasitic Agents : Methylsulfanyl groups enhance lipophilicity, improving bioavailability in anti-leishmanial compounds .
  • Supramolecular Chemistry : The sulfur atom participates in non-covalent interactions (e.g., hydrogen bonding) for constructing host-guest systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-(methylsulfanyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-(methylsulfanyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.